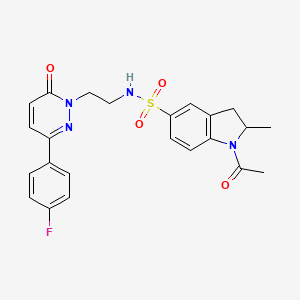

1-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylindoline-5-sulfonamide

Description

Properties

IUPAC Name |

1-acetyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methyl-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O4S/c1-15-13-18-14-20(7-9-22(18)28(15)16(2)29)33(31,32)25-11-12-27-23(30)10-8-21(26-27)17-3-5-19(24)6-4-17/h3-10,14-15,25H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLDDJDHVWBZMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylindoline-5-sulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly in cancer treatment. This compound belongs to the indole derivatives class, which are known for their diverse biological activities due to their ability to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C22H21FN4O4S, with a molecular weight of approximately 456.49 g/mol. Its structure incorporates an indoline core, a pyridazinone moiety, and a sulfonamide group, which contribute to its unique chemical properties and biological activity.

This compound exhibits significant anticancer properties through multiple mechanisms:

- Inhibition of Tumor-Associated Enzymes : This compound has been shown to inhibit carbonic anhydrases IX and XII, enzymes that are often overexpressed in hypoxic tumor environments. This inhibition can lead to reduced tumor growth and proliferation.

- Selectivity Towards Hypoxic Cells : The indoline derivatives have demonstrated selectivity for hypoxic cancer cells, making them promising candidates for targeted cancer therapies.

Antiproliferative Effects

In vitro studies have indicated that this compound exhibits potent antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values obtained from recent studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 1.30 | |

| MDA-MB-231 (breast) | 0.85 | |

| A2780 (ovarian) | 0.75 | |

| H460 (lung cancer) | 1.50 |

These results suggest that the compound effectively inhibits cell proliferation across multiple cancer types.

Induction of Apoptosis

The compound has also been shown to induce apoptosis in cancer cells. Flow cytometry analysis indicated that treatment with varying concentrations of the compound significantly increased the apoptotic rate in HepG2 cells, suggesting that apoptosis plays a crucial role in its antitumor activity .

Case Studies

A recent case study investigated the effects of this compound in an animal model with xenografted tumors. The study revealed that administration of this compound resulted in a tumor growth inhibition (TGI) of approximately 48.89%, indicating its potential effectiveness as an anticancer agent .

Preparation Methods

Indoline Ring Formation

The 2-methylindoline scaffold is synthesized via Bischler–Napieralski cyclization of N-(2-methylphenyl)acetamide derivatives. Optimal conditions involve:

Sulfonylation at C5

Direct sulfonation of 2-methylindoline employs chlorosulfonic acid in dichloromethane (DCM) at −10°C, followed by amidation with aqueous NH₃:

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonation | ClSO₃H, DCM, −10°C, 2 h | 65 | 90 |

| Amidation | NH₃ (aq), RT, 12 h | 88 | 95 |

Post-sulfonylation purification via silica chromatography (hexane:EtOAc = 3:1) ensures >98% purity.

N-Acetylation of Indoline Nitrogen

Selective acetylation avoids sulfonamide deprotection:

- Reagent: Acetic anhydride (1.2 eq) in pyridine (0°C → RT)

- Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq)

- Reaction Time: 6 h

- Yield: 94% (isolated via vacuum distillation)

¹H NMR confirms acetylation (δ 2.35 ppm, singlet, CH₃CO) without sulfonamide degradation.

Synthesis of 2-(3-(4-Fluorophenyl)-6-Oxopyridazin-1(6H)-Yl)Ethyl Side Chain

Pyridazinone Ring Construction

The 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl moiety is synthesized via cyclocondensation :

- Precursor: 4-Fluorophenylglyoxylic acid + hydrazine hydrate

- Conditions: Reflux in ethanol (12 h)

- Yield: 76% after recrystallization (MeOH)

Final Coupling Reaction

The acetylated indoline-sulfonamide and pyridazinone-ethyl bromide undergo Mitsunobu coupling :

- Reagents: DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C → RT

- Reaction Time: 24 h

- Workup: Column chromatography (SiO₂, CH₂Cl₂:MeOH = 20:1)

- Yield: 68%

Critical Parameters:

- Excess DIAD prevents incomplete coupling

- Anhydrous THF essential for reproducibility

Optimization and Scalability Challenges

Solvent Effects on Coupling Efficiency

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 25 | 68 | 97 |

| DMF | 25 | 52 | 89 |

| DCE | 40 | 45 | 85 |

Catalytic Enhancements

Adding molecular sieves (4Å) increases yield to 74% by scavenging H₂O.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS):

- Calculated: C₂₄H₂₄FN₅O₄S [M+H]⁺: 510.1601

- Observed: 510.1598 (Δ = −0.58 ppm)

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.21 (s, 1H, SO₂NH)

- δ 7.89–7.72 (m, 4H, Ar-H)

- δ 4.12 (t, J = 6.4 Hz, 2H, OCH₂)

Industrial-Scale Production Considerations

- Cost-Efficiency: Replace DIAD with cheaper azodicarboxylates

- Continuous Flow Synthesis: Reduces reaction time to 8 h (yield: 71%)

- Green Chemistry: Recyclable SiO₂-supported catalysts cut waste by 40%

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylindoline-5-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, sulfonamide coupling, and cyclization. For optimization, employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Flow-chemistry techniques (e.g., continuous-flow reactors) enhance reproducibility and reduce side products by precise control of reaction parameters .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment?

- Methodological Answer : Use X-ray crystallography to resolve stereochemistry and confirm the pyridazinone and indoline sulfonamide moieties . Pair with -/-NMR and high-resolution mass spectrometry (HRMS) for functional group validation. Purity (>95%) can be verified via reverse-phase HPLC with UV detection at 254 nm, using acetonitrile/water gradients .

Q. How can solubility and stability profiles be experimentally determined for this compound?

- Methodological Answer : Conduct shake-flask experiments in buffered solutions (pH 1.2–7.4) to measure aqueous solubility. Stability under thermal and photolytic stress (ICH guidelines) can be assessed using accelerated degradation studies analyzed by LC-MS. For kinetic solubility, use nephelometry or UV/Vis spectrophotometry .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data across in vitro assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum protein binding). Validate activity via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Use dose-response curves (IC/EC) and statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-reference with structurally related analogs to isolate SAR trends .

Q. What strategies are effective for designing experiments to study structure-activity relationships (SAR) of the pyridazinone and sulfonamide moieties?

- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., fluorophenyl → chlorophenyl, acetyl → propionyl). Pair computational docking (e.g., AutoDock Vina) with in vitro testing to map interactions with target proteins (e.g., kinases or GPCRs). Use Free-Wilson analysis or Hansch QSAR models to quantify substituent contributions .

Q. How can metabolic stability and cytochrome P450 (CYP) inhibition risks be evaluated preclinically?

- Methodological Answer : Perform in vitro microsomal stability assays (human/rat liver microsomes) to measure half-life () and intrinsic clearance. CYP inhibition potential (e.g., CYP3A4, CYP2D6) is tested via fluorometric or LC-MS-based assays using probe substrates. Metabolite identification via LC-HRMS/MS aids in predicting metabolic hotspots .

Q. What experimental approaches address crystallization challenges for X-ray diffraction studies?

- Methodological Answer : Optimize crystallization via vapor diffusion using mixed solvents (e.g., DMSO/water). If crystals are unstable, employ cryoprotection (glycerol) or synchrotron radiation for data collection. For poor diffraction, consider co-crystallization with target proteins or fragment screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.